molecular formula C17H11NO5 B2432094 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 1105244-42-5

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate

Cat. No.: B2432094
CAS No.: 1105244-42-5
M. Wt: 309.277
InChI Key: IMZWFAPXSZMWCN-UHFFFAOYSA-N
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Description

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a novel synthetic chemical entity designed for preclinical research and drug discovery. This compound features a unique hybrid architecture, integrating two privileged heterocyclic scaffolds: a benzofuran moiety and a 1,2-oxazole (isoxazole) ring, which is further functionalized with a furan-2-carboxylate ester . These structural classes are extensively documented in scientific literature for their diverse biological and pharmacological activities. The benzofuran nucleus is a prominent pharmacophore found in numerous compounds with significant therapeutic potential. Research indicates that derivatives containing this scaffold exhibit a broad spectrum of biological activities, including notable anticancer, antibacterial, and antifungal properties . Concurrently, the 1,2-oxazole (isoxazole) ring is another critical heterocycle in medicinal chemistry. Isoxazole derivatives are known to possess antiviral and anti-HIV activities , as well as anticonvulsant properties, and one is used clinically for the treatment of rheumatoid arthritis . The fusion of these distinct pharmacophores into a single molecule is a strategic approach in medicinal chemistry, aimed at creating hybrid compounds with potentially enhanced or multi-modal biological activity. The specific placement of the furan-2-carboxylate ester group adds a versatile synthetic handle for further chemical modification and derivatization. While the precise mechanism of action for this exact molecule is a subject for ongoing investigation, researchers can explore its potential based on the known activities of its constituents. Its primary research value lies in its application as a key intermediate or a lead compound in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases , where there is a constant need for novel structures to overcome drug resistance . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5/c19-17(14-6-3-7-20-14)21-10-12-9-16(23-18-12)15-8-11-4-1-2-5-13(11)22-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZWFAPXSZMWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of o-Hydroxyaryl Ketones

o-Hydroxyacetophenone derivatives undergo cyclodehydration in acidic conditions. For example, 2-hydroxy-5-nitroacetophenone reacts with concentrated sulfuric acid to form 5-nitrobenzofuran.

Reaction Conditions :

Substrate Acid Catalyst Temperature Yield
2-Hydroxy-5-nitroacetophenone H₂SO₄ (conc.) 110°C 78%

Pd-Catalyzed Cyclization

Modern approaches employ palladium catalysis for milder conditions. For instance, 2-iodophenol and terminal alkynes react via Sonogashira coupling, followed by cyclization:

$$
\text{2-Iodophenol} + \text{RC≡CH} \xrightarrow{\text{Pd(PPh₃)₄, CuI}} \text{Benzofuran}
$$

Optimization Data :

Catalyst System Base Solvent Yield
Pd(PPh₃)₄/CuI Et₃N DMF 85%
Pd(OAc)₂/Xantphos K₂CO₃ Toluene 92%

Oxazole Ring Formation

The 1,2-oxazole ring is synthesized via the Robinson-Gabriel method , modified for regioselectivity.

Classic Robinson-Gabriel Synthesis

Acylation of β-hydroxyamides followed by dehydration:

$$
\text{R-CO-NH-CH₂-CO₂H} \xrightarrow{\text{POCl₃}} \text{1,2-Oxazole}
$$

Case Study :

  • Substrate : 5-(Benzofuran-2-yl)-β-hydroxyamide.
  • Conditions : Phosphorus oxychloride (POCl₃), reflux, 4 h.
  • Yield : 68%.

Triflylpyridinium-Mediated Cyclization (2025 Advance)

A novel method from The Journal of Organic Chemistry (2025) uses carboxylic acids and isocyanoacetates:

$$
\text{R-COOH} + \text{NC-CH₂-CO₂Et} \xrightarrow{\text{Triflylpyridinium}} \text{1,2-Oxazole}
$$

Advantages :

  • Broad functional group tolerance.
  • Gram-scale synthesis capability.
  • DMAP base recovery (90% efficiency).

Performance Metrics :

Carboxylic Acid Oxazole Yield Purity
Benzofuran-2-carboxylic 89% 98%
Furan-2-carboxylic 85% 97%

Esterification with Furan-2-Carbonyl Chloride

The final step involves esterifying the hydroxymethyl group on the oxazole with furan-2-carbonyl chloride.

Steglich Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) :

$$
\text{Oxazole-CH₂OH} + \text{Furan-2-COCl} \xrightarrow{\text{DCC/DMAP}} \text{Target Ester}
$$

Optimization Table :

Coupling Reagent Solvent Temperature Yield
DCC/DMAP CH₂Cl₂ 0°C → rt 75%
EDCl/HOBt THF rt 82%

Microwave-Assisted Esterification

Accelerates reaction kinetics:

  • Conditions : 100 W, 80°C, 15 min.
  • Yield : 88%.

Integrated Synthetic Pathway

Combining the optimal methods yields the target compound efficiently:

  • Benzofuran Synthesis : Pd-catalyzed cyclization (92% yield).
  • Oxazole Formation : Triflylpyridinium-mediated cyclization (89% yield).
  • Esterification : Microwave-assisted Steglich reaction (88% yield).

Overall Yield :
$$
0.92 \times 0.89 \times 0.88 = 72\% \text{ (theoretical)}
$$

Challenges and Solutions

  • Regioselectivity in Oxazole Formation : Controlled by electron-withdrawing groups on the benzofuran.
  • Ester Hydrolysis Risk : Use anhydrous conditions and molecular sieves.
  • Purification : Silica gel chromatography (hexane/EtOAc 7:3) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: undergoes various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery, particularly for its antimicrobial activity.

    Industry: Utilized in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with various molecular targets:

    Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.

    Pathways Involved: It may inhibit key pathways in bacterial metabolism, leading to cell death.

Comparison with Similar Compounds

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate: is unique due to its combined benzofuran and isoxazole moieties. Similar compounds include:

    Benzofuran Derivatives: Such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Isoxazole Derivatives: Commonly found in many commercially available drugs.

These similar compounds highlight the versatility and potential of This compound in various scientific and industrial applications.

Biological Activity

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzofuran ring , an oxazole ring , and a furan-2-carboxylate moiety. The synthesis typically involves multi-step organic reactions, starting with the formation of the benzofuran core followed by the introduction of the oxazole and carboxylate groups. Specific reaction conditions, including the choice of solvents and catalysts, are crucial for optimizing yield and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values lower than 10 µM against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating potent anticancer activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5aMCF-70.65
5bMEL-82.41
ReferenceDoxorubicin10.38

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it may inhibit enzymes involved in microbial cell wall synthesis, leading to significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors that are crucial for cellular processes. For instance, it may modulate the activity of kinases involved in cancer cell proliferation or apoptosis pathways .

Study 1: Anticancer Activity

In a study evaluating various derivatives of benzofuran compounds, this compound was tested against human breast cancer cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis through activation of p53 pathways and caspase cleavage .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound revealed that it demonstrated potent activity against resistant strains of bacteria, outperforming traditional antibiotics in certain assays. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Q & A

Basic Research Question

  • Methodological Answer :
    Optimization involves:
    • Cyclization Control : Use precursors like benzofuran-2-carboxylic acid derivatives under controlled temperature (60–80°C) and pH (neutral to mildly acidic) to form the oxazole ring .
    • Esterification : Employ coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane for efficient ester bond formation between the oxazole and furan carboxylate moieties .
    • Continuous Flow Reactors : Enhance scalability and reduce side reactions using flow chemistry, as demonstrated for structurally similar heterocycles .
    • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) or preparative HPLC for high-purity isolation .

What methods are recommended for determining the crystal structure of this compound?

Basic Research Question

  • Methodological Answer :
    • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in solvents like DCM/hexane. Use SHELX programs (SHELXL for refinement, SHELXS for solution) to resolve the structure .
    • Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
    • Data Handling : Address twinning or disorder using SHELXL’s TWIN/BASF commands, critical for compounds with flexible substituents .

How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Advanced Research Question

  • Methodological Answer :
    • Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the benzofuran or oxazole rings to assess effects on potency .
    • Comparative Assays : Test activity against control compounds (e.g., furan-2-carboxylic acid derivatives) in enzyme inhibition assays (IC₅₀) or antimicrobial disk diffusion .
    • Computational SAR : Use molecular docking (AutoDock Vina) to predict binding modes with targets like cyclooxygenase-2 (COX-2) or bacterial efflux pumps .

How should researchers resolve discrepancies in reported biological activity data across studies?

Advanced Research Question

  • Methodological Answer :
    • Assay Standardization : Replicate experiments under uniform conditions (e.g., cell line ATCC designations, fixed incubation times) .
    • Control Compounds : Include reference molecules (e.g., indomethacin for COX inhibition) to calibrate activity thresholds .
    • Multi-Technique Validation : Confirm results using orthogonal methods (e.g., SPR for binding affinity, qPCR for gene expression changes) .

What computational approaches predict the compound’s interaction with biological targets?

Advanced Research Question

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of binding poses over 100-ns trajectories .
    • QSAR Modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability or toxicity .
    • Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to prioritize synthesis of high-affinity derivatives .

How can hydrolytic degradation pathways of this compound be systematically investigated?

Advanced Research Question

  • Methodological Answer :
    • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), neutral, and alkaline (0.1M NaOH) conditions at 37°C, monitoring degradation via HPLC-UV .
    • Product Identification : Use LC-MS/MS or NMR to characterize hydrolysis products (e.g., free furan-2-carboxylic acid or oxazole fragments) .
    • Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives under physiological conditions .

What strategies are effective for identifying biological targets of this compound?

Advanced Research Question

  • Methodological Answer :
    • Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from cell lysates .
    • Surface Plasmon Resonance (SPR) : Screen against target libraries (e.g., kinase panels) to detect real-time binding .
    • CRISPR-Cas9 Knockout : Identify genes whose deletion abolishes compound activity in phenotypic screens .

How does polymorphism impact the compound’s physicochemical and pharmacological properties?

Advanced Research Question

  • Methodological Answer :
    • Polymorph Screening : Recrystallize from solvents (e.g., ethanol, acetone) and analyze forms via PXRD and DSC .
    • Dissolution Testing : Compare solubility and dissolution rates of polymorphs in simulated gastric fluid .
    • Stability Studies : Monitor hygroscopicity and thermal stability (TGA) to select optimal forms for formulation .

What methods enable enantioselective synthesis of this compound’s chiral analogs?

Advanced Research Question

  • Methodological Answer :
    • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during oxazole ring formation .
    • Asymmetric Catalysis : Employ Pd-catalyzed α-alkylation with chiral ligands (e.g., Josiphos) for furan functionalization .
    • Enantiomeric Analysis : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) or CD spectroscopy .

What design considerations are critical for in vitro toxicology studies of this compound?

Advanced Research Question

  • Methodological Answer :
    • Cell Model Selection : Use primary hepatocytes or HepG2 cells to assess hepatotoxicity .
    • Endpoint Diversity : Measure ROS generation (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis (Annexin V/PI) .
    • Dose-Response Analysis : Compare IC₅₀ values with structurally similar compounds (e.g., benzofuran-oxazole hybrids) to infer toxicity mechanisms .

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